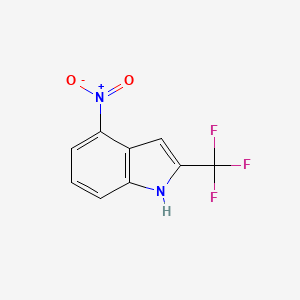

4-Nitro-2-(trifluoromethyl)-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3N2O2/c10-9(11,12)8-4-5-6(13-8)2-1-3-7(5)14(15)16/h1-4,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGDGLITXHGILQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(N2)C(F)(F)F)C(=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40726419 | |

| Record name | 4-Nitro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000604-20-5 | |

| Record name | 4-Nitro-2-(trifluoromethyl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40726419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

De Novo Synthesis of 4-Nitro-2-(trifluoromethyl)-1H-indole and its Isomers

The de novo synthesis involves the construction of the indole (B1671886) ring system from acyclic or simpler cyclic precursors. For 2-(trifluoromethyl)indoles, several key cyclization strategies have been developed.

Building the core structure of 2-(trifluoromethyl)indoles often relies on intramolecular cyclization, where a pre-formed side chain on a benzene (B151609) ring closes to form the pyrrole (B145914) portion of the indole.

A prominent method for synthesizing 2-(trifluoromethyl)indoles involves the reductive cyclization of an ortho-nitrostyrene precursor. mdpi.comnih.gov This process typically occurs in two main stages. First, an appropriate ortho-nitrobenzaldehyde is converted into a β-trifluoromethyl-ortho-nitrostyrene. mdpi.com For instance, the catalytic olefination of 2-nitrobenzaldehydes with trichlorotrifluoroethane (CF₃CCl₃) can yield the desired trifluoromethylated ortho-nitrostyrenes. mdpi.comnih.gov

The crucial second step is the reduction of the nitro group, which initiates an intramolecular cyclization to form the indole ring. mdpi.com Various reducing systems can accomplish this transformation, including iron in acetic acid (Fe/AcOH) or zinc in acetic acid (Zn/AcOH). mdpi.comnih.gov This reduction generates an amino group in situ, which then attacks the internal double bond of the styrene (B11656) moiety, leading to the formation of the 2-(trifluoromethyl)-1H-indole. mdpi.com Another established method uses aqueous titanium trichloride (B1173362) (TiCl₃) at room temperature, which effectively promotes the reductive cyclization of o-nitrostyrenes to indoles through a formal reductive C(sp²)-H amination process. nih.gov Palladium-based catalysts, often used with carbon monoxide as the reductant, are also employed for the reductive cyclization of nitrostyrenes. researchgate.netnih.gov

An alternative and effective route to 2-(trifluoromethyl)indoles starts from 2-nitrotoluenes. researchgate.net This two-step methodology begins with the acylation of a substituted 2-nitrotoluene (B74249) using an inexpensive trifluoromethyl source like ethyl trifluoroacetate (B77799). This reaction forms an intermediate 2-nitrobenzyl trifluoromethyl ketone. researchgate.net

Without the need for isolation, this ketone intermediate is then subjected to reductive cyclization conditions. researchgate.net A common and effective reagent for this step is zinc powder in acetic acid (Zn/AcOH). The zinc reduces the nitro group to an amine, which subsequently condenses with the adjacent trifluoromethyl ketone to form the indole ring, yielding the final 2-(trifluoromethyl)indole product that is unsubstituted at the C3 position. researchgate.net This method is advantageous as it avoids costly catalysts and harsh reaction conditions and has proven to be scalable. researchgate.net

Oxidative cyclization offers a modern approach to indole synthesis, often proceeding through domino or cascade reactions. A notable example is the synthesis of 2-(trifluoromethyl)indoles from readily available 2-alkynylanilines. nih.govorganic-chemistry.org This method utilizes a well-established copper-trifluoromethyl (CuCF₃) reagent derived from fluoroform. nih.gov The reaction proceeds via a domino trifluoromethylation/cyclization strategy. nih.govorganic-chemistry.org In this sequence, the alkyne is first trifluoromethylated, and the resulting intermediate undergoes an intramolecular cyclization to construct the indole core. This ensures that the trifluoromethyl group is unambiguously placed at the C2 position. nih.gov This protocol can also be adapted to produce 3-formyl-2-(trifluoromethyl)indoles, which are valuable intermediates for further synthesis. nih.govorganic-chemistry.org

A wide array of classical and modern named reactions exist for constructing the indole scaffold, many of which are applicable to the synthesis of nitro- and trifluoromethyl-substituted variants. rsc.org These strategies assemble the ring from different starting materials and are categorized by the bonds they form.

Classical methods starting from nitroarenes include:

Batcho-Leimgruber Indole Synthesis: This method involves the reaction of a substituted o-nitrotoluene with a formamide (B127407) acetal (B89532), such as dimethylformamide dimethyl acetal (DMF-DMA), to form a β-enamine. Subsequent reductive cyclization of the enamine yields the indole. beilstein-journals.org

Reissert Indole Synthesis: This involves the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to form an enolate, which is then reductively cyclized to afford an indole-2-carboxylic acid ester. rsc.org

Bartoli Indole Synthesis: This reaction uses the addition of a vinyl Grignard reagent to a nitroarene to produce substituted indoles.

Cadogan Indole Synthesis: This involves the reductive cyclization of o-nitrophenyl-substituted compounds, such as o-nitrobenzyl ketones or o-nitrostyrenes, often using phosphites as the reducing agent.

Modern approaches often focus on one-pot procedures and tandem reactions that combine reduction and cyclization steps to improve efficiency. rsc.org

| Synthesis Strategy | Key Precursor | Key Transformation | Reference |

| Reductive Cyclization | ortho-Nitrostyrene | Reduction of nitro group (e.g., with Fe/AcOH) followed by intramolecular cyclization. | mdpi.comnih.gov |

| Ketone Cyclization | 2-Nitrobenzyl Trifluoromethyl Ketone | Acylation of 2-nitrotoluene followed by reductive cyclization (e.g., with Zn/AcOH). | researchgate.net |

| Oxidative Cyclization | 2-Alkynylaniline | Domino trifluoromethylation/cyclization using a CuCF₃ reagent. | nih.govorganic-chemistry.org |

| Batcho-Leimgruber | ortho-Nitrotoluene | Formation of an enamine followed by reductive cyclization. | researchgate.netbeilstein-journals.org |

Cyclization Approaches to 2-(Trifluoromethyl)indoles

Functionalization and Derivatization of the Indole Core

Once the this compound core is synthesized, it can be further modified. The presence of two strong electron-withdrawing groups significantly influences the reactivity of the indole ring. The pyrrole ring is deactivated towards canonical electrophilic aromatic substitution (SEAr). However, these groups enhance the acidity of the N-H proton and make the C3 position susceptible to different kinds of transformations.

The C3 position of 2-CF₃-indoles can undergo reactions such as formylation using the Vilsmeier-Haack reagent (POCl₃/DMF) or Friedel-Crafts acylation with acyl chlorides and a Lewis acid like AlCl₃. nih.gov The electron-deficient nature of the 3-nitroindole system also makes it a good substrate for dearomatization reactions and various cycloadditions. researchgate.net

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic systems. masterorganicchemistry.com In the case of this compound, the reaction's feasibility and outcome are dictated by the powerful deactivating effects of its substituents.

The indole nucleus is inherently electron-rich, with the highest electron density typically located at the C-3 position of the pyrrolic ring. quora.comnih.gov This makes C-3 the kinetically favored site for electrophilic attack in most indole derivatives. nih.gov However, the presence of two strong electron-withdrawing groups in this compound dramatically reduces the ring's nucleophilicity, making electrophilic substitution challenging.

The nitro and trifluoromethyl groups are two of the most powerful electron-withdrawing groups used in organic synthesis. Their combined presence on the indole ring system drastically diminishes its reactivity toward electrophiles. rsc.orgaakash.ac.in

Nitro Group (-NO₂): This group deactivates the aromatic ring through two mechanisms: a strong electron-withdrawing resonance effect (-M) and a potent inductive effect (-I). The resonance effect delocalizes the pi-electrons of the benzene ring onto the nitro group, while the inductive effect pulls electron density away through the sigma bond due to the high electronegativity of the nitrogen and oxygen atoms. aakash.ac.inyoutube.com

Trifluoromethyl Group (-CF₃): This group exerts a powerful deactivating effect primarily through a strong inductive effect (-I), owing to the extreme electronegativity of the three fluorine atoms. aakash.ac.inlibretexts.org Unlike the nitro group, it does not have a significant resonance effect.

Together, these groups render the this compound molecule highly electron-deficient. This "electrophilicity" of the indole core is a departure from its typical electron-rich character and opens up alternative reaction pathways while making traditional electrophilic substitution reactions significantly more difficult to achieve. rsc.org

| Electrophile | Predicted Major Product | Rationale |

| Br₂/FeBr₃ | 3-Bromo-4-nitro-2-(trifluoromethyl)-1H-indole | Despite deactivation, C-3 remains the most nucleophilic position. Reaction would likely require harsh conditions. |

| HNO₃/H₂SO₄ | No Reaction / Decomposition | The ring is too deactivated for further nitration. Forcing conditions may lead to decomposition. youtube.com |

| Friedel-Crafts Acylation | No Reaction | The strong deactivation by -NO₂ and -CF₃ groups prevents the Friedel-Crafts reaction, which is notoriously sensitive to deactivating substituents. |

Nucleophilic Substitution Reactions

The pronounced electron-deficient nature of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr). The nitro group, in particular, is a strong activating group for SNAr, stabilizing the negatively charged intermediate (Meisenheimer complex) formed during the reaction. nih.gov

While the indole does not have a leaving group at a position activated for SNAr (ortho or para to the nitro group), a halogenated precursor, such as 5-chloro- or 7-chloro-4-nitro-2-(trifluoromethyl)-1H-indole, would be highly reactive. Nucleophiles would readily displace the halogen. For instance, studies on 4-fluoro-1-nitrobenzene show that it readily undergoes substitution with amines. researchgate.net Similarly, research on pentafluoropyridine (B1199360) demonstrates that site-selective nucleophilic substitution is a viable strategy controlled by reaction conditions. rsc.org In a related system, 1-methoxy-6-nitroindole-3-carbaldehyde was shown to react regioselectively at the C-2 position with various nucleophiles. nii.ac.jp This suggests that the electron-poor nature of the indole core in our target molecule can facilitate nucleophilic attack, especially if a good leaving group is present on the ring.

| Nucleophile | Potential Substrate | Expected Product |

| Pyrrolidine | 5-Chloro-4-nitro-2-(trifluoromethyl)-1H-indole | 5-(Pyrrolidin-1-yl)-4-nitro-2-(trifluoromethyl)-1H-indole |

| Sodium Methoxide (NaOMe) | 7-Chloro-4-nitro-2-(trifluoromethyl)-1H-indole | 7-Methoxy-4-nitro-2-(trifluoromethyl)-1H-indole |

| Indole Anion | 5-Fluoro-4-nitro-2-(trifluoromethyl)-1H-indole | 5-(1H-Indol-1-yl)-4-nitro-2-(trifluoromethyl)-1H-indole |

Radical Functionalization Pathways

Radical functionalization offers a complementary approach to ionic reactions. While specific data on this compound is scarce, the reactivity of nitroaromatic compounds in radical processes is known. The nitro group can be reduced to a nitro radical anion, which can then participate in further reactions. This process is often initiated photochemically or through single-electron transfer (SET) mechanisms.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. mdpi.comresearchgate.net For a molecule like this compound, these reactions would typically be performed on a halogenated analogue, such as a bromo- or iodo-derivative. The presence of electron-withdrawing groups can influence the efficiency of these couplings.

For example, a hypothetical 3-iodo-4-nitro-2-(trifluoromethyl)-1H-indole could serve as a versatile coupling partner in various palladium-catalyzed reactions. nih.gov

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Expected Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, base (e.g., Na₂CO₃) | 3-Phenyl-4-nitro-2-(trifluoromethyl)-1H-indole |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, base (e.g., Et₃N) | 3-(Phenylethynyl)-4-nitro-2-(trifluoromethyl)-1H-indole mdpi.com |

| Heck | Styrene | Pd(OAc)₂, PPh₃, base (e.g., Et₃N) | 3-(2-Phenylvinyl)-4-nitro-2-(trifluoromethyl)-1H-indole |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃, ligand (e.g., BINAP), base (e.g., NaOtBu) | 3-(Phenylamino)-4-nitro-2-(trifluoromethyl)-1H-indole |

Reductive Transformations of the Nitro Group

The reduction of the nitro group is one of the most important transformations for nitroaromatic compounds, providing access to amino derivatives which are valuable synthetic precursors. nih.gov This transformation in this compound would yield 4-amino-2-(trifluoromethyl)-1H-indole, a key intermediate for further functionalization. A variety of reducing agents can be employed, offering different levels of chemoselectivity. The reduction can be carried out using catalytic hydrogenation or metal-acid systems. acs.org In some cases, the reduction of a nitro group can be followed by a palladium-catalyzed cyclization to form new heterocyclic rings. nih.gov

| Reagent | Conditions | Product |

| H₂, Pd/C | Methanol, room temperature | 4-Amino-2-(trifluoromethyl)-1H-indole |

| SnCl₂·2H₂O | Ethanol, reflux | 4-Amino-2-(trifluoromethyl)-1H-indole |

| Fe, NH₄Cl | Ethanol/Water, reflux | 4-Amino-2-(trifluoromethyl)-1H-indole |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane | 4-Amino-2-(trifluoromethyl)-1H-indole |

Synthesis of Complex Architectures Incorporating the this compound Moiety

The construction of complex architectures based on the this compound core is anticipated to rely on modern synthetic methods that can effectively manage the compound's distinct reactivity. Cycloaddition and annulation reactions are powerful tools for the formation of fused ring systems, and their application to this specific indole derivative would be of high value.

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

The [3+2] cycloaddition is a powerful method for the construction of five-membered rings. In the context of nitro-substituted indoles, this reaction often proceeds via a dearomative pathway, temporarily disrupting the aromaticity of the indole core to form spirocyclic or fused structures. Research has demonstrated the feasibility of asymmetric dearomative [3+2] cycloadditions with other nitro-substituted benzoheteroarenes, such as 2- and 3-nitroindoles. nih.govacs.org These reactions typically involve the indole acting as a dipolarophile, reacting with a suitable 1,3-dipole.

For instance, studies on 3-nitroindoles have shown that they can undergo base-controlled dearomative [3+2] cycloaddition with fumaric acid amide esters, leading to functionalized pyrrolo[2,3-b]indole (B14758588) derivatives. acs.org The electron-deficient nature of the indole, enhanced by the nitro group, facilitates the nucleophilic attack of the dipole. Given the presence of two strong electron-withdrawing groups in this compound, it is plausible that this compound could serve as a highly reactive dipolarophile in similar transformations. However, specific experimental data, including reaction conditions and yields for this particular substrate, are not available in the current body of scientific literature.

Table 1: Representative [3+2] Cycloaddition Reactions of Related Nitro-Substituted Heterocycles (Data for this compound is not available in the cited literature)

| Dipolarophile | 1,3-Dipole | Catalyst/Base | Solvent | Product Type | Yield (%) | Reference |

| 3-Nitroindole | Fumaric acid amide ester | Various bases | Toluene | Pyrrolo[2,3-b]indole | Good | acs.org |

| 2-Nitrobenzofuran | N-2,2,2-trifluoroethyl-substituted isatin (B1672199) imine | Squaramide-based organocatalyst | Dichloromethane | Spirocyclic oxindole | High | nih.gov |

Annulation Strategies

Annulation reactions provide a direct route to fused-ring systems by forming two new bonds in a single synthetic operation. For electron-deficient indoles, annulation strategies often leverage the reactivity of the indole nucleus as an electrophile or as a precursor to a reactive intermediate.

Phosphine-catalyzed enantioselective [4+2] annulation reactions have been successfully applied to 3-nitroindoles using allenoates as the reaction partner. nih.gov This process involves a tandem dearomatization and aromatization sequence to afford chiral dihydrocarbazoles. nih.gov The nitro group plays a crucial role in activating the indole for the initial nucleophilic attack and is subsequently eliminated during the aromatization step. The application of such a strategy to this compound could potentially lead to novel, highly functionalized carbazole (B46965) derivatives. The trifluoromethyl group at the 2-position would likely influence the regioselectivity and reactivity of the annulation, though specific studies are lacking.

Another relevant approach involves the reductive transformation of nitroarenes to trigger annulation. For example, various annulation strategies for the synthesis of diverse heterocycles have been developed based on the reduction of 2-nitrostyrenes. rsc.org While not directly involving a pre-formed indole, these methods highlight the synthetic utility of the nitro group in facilitating cyclization cascades.

Table 2: Representative Annulation Reactions of Related Nitroindoles (Data for this compound is not available in the cited literature)

| Indole Derivative | Reagent | Catalyst/Conditions | Product Type | Yield (%) | Reference |

| 3-Nitroindole | Allenoate | Chiral Phosphine | Dihydrocarbazole | High | nih.gov |

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanistic Studies of Key Synthetic Transformations

The formation of 4-Nitro-2-(trifluoromethyl)-1H-indole likely proceeds through a sequence of reactions, including the introduction of the trifluoromethyl group at the C2 position and the nitration at the C4 position of the indole (B1671886) ring. Mechanistic studies often focus on understanding the step-by-step pathway of these individual transformations.

In the context of electrophilic substitution reactions on the indole nucleus, such as nitration, the involvement of specific intermediates is a key area of investigation. While direct nitration is common, the potential role of nitroso intermediates in certain synthetic routes cannot be overlooked.

N-nitrosoindoles can be formed through the reaction of indoles with nitrosating agents. For instance, the reaction of indole derivatives with Angeli's salt has been shown to produce N-nitrosoindoles. This proceeds via an electrophilic attack of nitroxyl (HNO) on the indole nitrogen, followed by the reaction of the resulting hydroxylamine derivative with oxygen nih.govresearchgate.net. While this illustrates the formation of N-nitroso species, electrophilic substitution on the indole ring typically occurs at the C3 position. However, the introduction of substituents can direct reactions to other positions.

In the context of electrophilic aromatic substitution, the nitroso group is generally considered deactivating. Its effect is complex, as it can be electron-donating through resonance by involving its lone pair, or electron-withdrawing through conjugation of its π-bond with the aromatic ring stackexchange.com. The predominant effect influences the regioselectivity of subsequent reactions.

While direct evidence for nitroso intermediates in the synthesis of this compound is not prominently documented in publicly available research, their potential involvement, particularly in alternative synthetic strategies or as transient species, remains a subject for mechanistic inquiry.

Catalysts and reagents play a pivotal role in directing the regioselectivity and efficiency of the synthesis of substituted indoles. The introduction of a trifluoromethyl group at the C2 position and a nitro group at the C4 position requires precise control.

Trifluoromethylation: The direct C-H trifluoromethylation of indoles can be achieved using various methods, often involving radical pathways. For instance, the use of Langlois reagent (CF₃SO₂Na) in conjunction with an oxidant like tert-butyl hydrogen peroxide (TBHP) under visible light can facilitate the C-H trifluoromethylation of indoles without the need for a metal catalyst researchgate.net. Mechanistic studies, supported by DFT calculations, suggest a radical-mediated pathway for this transformation researchgate.net. Copper-catalyzed trifluoromethylation of indoles is another common approach, where the catalyst's role is crucial in generating the trifluoromethyl radical and promoting the selective functionalization at the C2 position nih.govresearchgate.netmdpi.com. The choice of directing groups on the indole nitrogen can significantly influence the selectivity of these reactions researchgate.net.

Nitration: The nitration of indoles is a classic electrophilic aromatic substitution reaction. The regioselectivity is highly dependent on the reaction conditions and the substituents already present on the indole ring. Nitration of substituted indoles can lead to a mixture of isomers. For instance, nitration of 3-acetylindole gives predominantly the 6-nitro derivative along with the 4-nitro product umn.edu. The use of specific nitrating agents and acid catalysts is crucial for controlling the position of nitration.

The interplay between the trifluoromethyl group at C2 and the directing effects for nitration at C4 is a key aspect of selectivity. The electron-withdrawing nature of the CF₃ group can influence the electron density distribution in the indole ring, thereby affecting the regioselectivity of the subsequent nitration step.

| Transformation | Catalyst/Reagent Example | Role in Selectivity |

| C2-Trifluoromethylation | Cu(II) salts / Langlois Reagent | Promotes generation of CF₃ radicals and directs functionalization to the C2 position, often with the aid of a directing group on the indole nitrogen. nih.govresearchgate.netmdpi.com |

| C4-Nitration | Concentrated Nitric Acid | Acts as the electrophile source. The regioselectivity is influenced by existing substituents and reaction conditions. umn.edu |

| Visible Light Photoredox Catalysis | Langlois Reagent / TBHP | Enables metal-free C-H trifluoromethylation via a radical mechanism. researchgate.net |

Kinetic and spectroscopic studies are essential tools for elucidating reaction mechanisms. By monitoring the concentration of reactants, intermediates, and products over time, valuable information about the reaction rates and the influence of various parameters can be obtained.

Kinetic Studies: Kinetic investigations of indole synthesis, such as the Fischer indole synthesis, have been conducted to understand the reaction mechanism organic-chemistry.org. For the nitration of indoles, kinetic studies can help determine the rate-determining step and the nature of the electrophilic species involved acs.orgnih.gov. Competitive kinetic isotope effect (KIE) experiments can provide insights into whether a C-H bond is broken in the rate-determining step of the reaction nih.gov.

Stereochemical Aspects of Reactions Involving this compound

The presence of substituents on the indole ring opens up possibilities for stereoselective transformations, leading to the formation of chiral molecules.

Enantioselective reactions involving substituted indoles are of great interest for the synthesis of biologically active compounds. The development of chiral catalysts is key to achieving high enantioselectivity.

For reactions involving 4-substituted indoles, organocatalysis has emerged as a powerful tool. For example, BINOL-derived phosphoric acid catalysts have been successfully employed in the domino Friedel–Crafts/nitro-Michael reaction between 4-substituted indoles and nitroethene, yielding 3,4-ring-fused indoles with high diastereo- and enantioselectivities unibo.it. This demonstrates that the 4-position of the indole can be a handle for controlling stereochemistry in subsequent annulation reactions.

While specific enantioselective transformations starting from this compound are not extensively reported, the principles of asymmetric catalysis can be applied. Chiral catalysts, such as those based on rhodium or iridium, have been used for the enantioselective Friedel-Crafts reaction of indoles with nitrostyrenes, indicating the potential for stereocontrol in reactions at the C3 position nih.gov. Similarly, rhodium(II) catalysts have been developed for the enantioselective C-H functionalization of indoles nih.gov. The synthesis of chiral trifluoromethyl-containing molecules is an active area of research, with catalytic methods being developed for the enantioselective synthesis of compounds with trifluoromethyl-substituted stereocenters nih.govresearchgate.netnih.govacs.org.

| Reaction Type | Catalyst Type | Potential Application |

| Friedel-Crafts Alkylation | Chiral Lewis Acids / Brønsted Acids | Enantioselective introduction of substituents at the C3 position. |

| Domino Reactions | Chiral Phosphoric Acids | Construction of chiral fused-ring systems involving the C3 and C4 positions. unibo.it |

| C-H Functionalization | Chiral Rhodium(II) catalysts | Enantioselective introduction of functional groups at various positions of the indole ring. nih.gov |

Multi-component reactions (MCRs) offer an efficient way to construct complex molecules in a single step. When these reactions create multiple stereocenters, controlling the diastereoselectivity is a major challenge.

While there is no specific literature on diastereoselective multi-component reactions directly involving this compound, studies on related systems provide valuable insights. For instance, the diastereo- and enantioselective synthesis of compounds with a trifluoromethyl- and fluoro-substituted carbon center has been achieved through catalytic methods, highlighting the ability to control stereochemistry in complex fluorinated molecules nih.gov. The synthesis of tertiary trifluoromethyl carbinols via a vinylogous aldol reaction has also been shown to proceed with excellent diastereoselectivity nih.govacs.org. These examples underscore the potential for achieving high diastereoselectivity in reactions involving trifluoromethylated building blocks.

Advanced Spectroscopic and Computational Characterization

Elucidation of Molecular Structure through Advanced Spectroscopic Techniques

Spectroscopic techniques are pivotal in confirming the molecular structure and understanding the conformational dynamics of indole (B1671886) derivatives. For 4-Nitro-2-(trifluoromethyl)-1H-indole , a multi-technique approach is essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules in solution. For indole compounds, ¹H and ¹³C NMR provide definitive information on the substitution pattern and the electronic environment of each atom.

While specific, experimentally verified NMR data for This compound is not detailed in the available search results, analysis of closely related structures, such as 4-nitroindole, allows for predicted chemical shifts. For instance, in 4-nitroindole, the indole N-H proton typically appears as a broad singlet at a high chemical shift (around 12.0 ppm in DMSO-d₆), and the aromatic protons exhibit complex splitting patterns in the range of 7.0-8.1 ppm. The introduction of the electron-withdrawing trifluoromethyl group at the C2 position would be expected to further shift the resonances of nearby protons and carbons downfield. The conformational preferences, particularly the orientation of the substituents relative to the indole ring, can be inferred from through-space correlations in 2D NMR experiments like NOESY.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | > 12.0 | - |

| C2 | - | ~125 (q) |

| C3 | ~7.0 | ~105 |

| C4 | - | ~145 |

| C5 | ~7.8 | ~118 |

| C6 | ~7.3 | ~122 |

| C7 | ~8.1 | ~120 |

| CF₃ | - | ~123 (q) |

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including FT-IR and Raman techniques, probes the functional groups and fingerprint region of a molecule. These methods are complementary; bands that are strong in IR are often weak in Raman, and vice versa. For This compound , characteristic vibrational modes are expected for the N-H, C-H, NO₂, and CF₃ groups.

Studies on related molecules like 4-nitro-3-(trifluoromethyl)aniline (B27955) show characteristic bands for N-H stretching (3535, 3434 cm⁻¹), and asymmetric and symmetric NO₂ stretching (around 1592 and 1520 cm⁻¹). The strong vibrations of the C-F bonds in the trifluoromethyl group are typically observed in the 1350-1100 cm⁻¹ region. The indole ring itself has a series of characteristic C-C and C-N stretching and bending vibrations.

Table 2: Expected Vibrational Frequencies for this compound (Note: Based on data from related compounds, as specific experimental data was not located.)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3400 - 3300 | IR |

| Aromatic C-H Stretch | 3100 - 3000 | IR/Raman |

| NO₂ Asymmetric Stretch | ~1590 | IR |

| NO₂ Symmetric Stretch | ~1520 | IR |

| C=C Ring Stretch | 1600 - 1450 | IR/Raman |

| C-F Stretch | 1350 - 1100 | IR |

Electronic Spectroscopy: UV-Vis Absorption and Fluorescence Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is influenced by the chromophores present and the solvent environment (solvatochromism). The indole nucleus substituted with a nitro group constitutes a potent chromophore, leading to strong absorption in the UV-A or visible region.

The electronic properties are largely dictated by transitions involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For nitro-aromatic compounds, a prominent absorption band often corresponds to a π-π* transition, which can be mixed with intramolecular charge transfer (ICT) character, from the indole ring (donor) to the nitro group (acceptor). The trifluoromethyl group at C2 would further modulate these electronic transitions. While specific absorption maxima (λmax) and fluorescence data for This compound are not available in the provided search results, related nitroaniline compounds show significant absorption bands that are sensitive to solvent polarity.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous proof of molecular structure in the solid state, yielding precise bond lengths, bond angles, and information on intermolecular interactions like hydrogen bonding and π-stacking. Although the crystal structure for the specific title compound was not found in the search results, a study on a related molecule, 1-[2-(5-nitro-1H-indol-2-yl)phenyl]methylpyridinium chloride, revealed a monoclinic crystal system (space group P2(1)/c) and detailed the intramolecular arrangement of the aromatic systems. For This compound , a crystal structure would definitively establish the planarity of the indole ring and the precise geometry of the nitro and trifluoromethyl substituents.

Quantum Chemical Calculations and Theoretical Modeling

Theoretical modeling, particularly using quantum chemical calculations, complements experimental data by providing insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) Studies for Ground State Geometries and Electronic Properties

Density Functional Theory (DFT) is a computational method widely used to predict the optimized geometry, electronic structure, and spectroscopic properties of molecules. Numerous studies on related nitro- and trifluoromethyl-substituted aromatic compounds have utilized DFT calculations, commonly with the B3LYP functional, to great effect.

For This compound , DFT calculations would be employed to determine the most stable conformation by optimizing the ground state geometry. These calculations provide bond lengths and angles that can be compared with (if available) X-ray crystallography data. Furthermore, DFT is used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. A smaller gap generally implies higher reactivity and is associated with the electronic absorption properties of the molecule. The distribution of HOMO and LUMO orbitals would likely show the HOMO localized on the indole ring and the LUMO centered on the nitro group, consistent with an intramolecular charge transfer character upon electronic excitation.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 4-nitroindole |

| 4-nitro-3-(trifluoromethyl)aniline |

Computational Spectroscopic Predictions and Validation with Experimental Data

Computational methods, particularly DFT, are widely used to predict the spectroscopic properties of molecules, including vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra. mdpi.com These theoretical predictions serve as a powerful tool for interpreting and assigning experimental spectra. For instance, calculated vibrational frequencies can be correlated with experimental IR and Raman bands to provide a definitive assignment for the vibrational modes of the molecule. Often, a scaling factor is applied to the calculated frequencies to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. researchgate.net

For this compound, DFT calculations could predict the characteristic vibrational frequencies for the N-H stretch, the symmetric and asymmetric stretches of the NO2 group, and the C-F stretching modes of the CF3 group. Similarly, NMR chemical shifts (1H, 13C, 19F) and UV-Vis absorption maxima can be calculated and compared with experimental results to validate the computed molecular structure. mdpi.com

Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for Key Functional Groups This table demonstrates how theoretical data is compared against experimental values.

| Vibrational Mode | Calculated Frequency (cm-1) | Experimental Frequency (cm-1) |

|---|---|---|

| N-H Stretch | 3450 | 3435 |

| NO2 Asymmetric Stretch | 1545 | 1530 |

| NO2 Symmetric Stretch | 1360 | 1352 |

Investigation of Reaction Mechanisms and Transition States using Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions. nih.gov By mapping the potential energy surface, researchers can identify reactants, products, intermediates, and, most importantly, transition states. ufl.edu The calculated activation energy (the energy difference between the reactants and the transition state) provides insight into the reaction kinetics and feasibility of a proposed pathway.

For reactions involving this compound, such as electrophilic aromatic substitution, computational studies can be employed to determine the preferred site of attack (e.g., at the C3 or other positions on the benzene (B151609) ring) by comparing the activation barriers for different pathways. Recent computational work on the electrophilic aminoalkenylation of indoles has revealed complex reaction dynamics, including post-transition state bifurcations, where a single transition state leads to multiple products. pku.edu.cn Such studies demonstrate that reaction selectivity can be under kinetic, thermodynamic, or even dynamic control. Applying these methods to this compound could predict its reactivity and product distribution in various organic transformations. numberanalytics.com

Applications in Advanced Synthetic Chemistry and Materials Science

4-Nitro-2-(trifluoromethyl)-1H-indole as a Versatile Synthetic Building Block

The compound serves as a foundational component for constructing more elaborate molecular structures. Its utility stems from the ability to selectively modify the nitro group or use the indole (B1671886) core as a template, while the chemically robust trifluoromethyl group is carried through synthetic sequences.

The primary role of this compound as a synthetic precursor lies in the chemical versatility of its nitro group. Aromatic nitro compounds can be readily reduced to their corresponding primary amines under various conditions, such as catalytic hydrogenation or using reagents like hydrazine (B178648) hydrate. researchgate.net This transformation is a critical step, converting the starting material into 4-Amino-2-(trifluoromethyl)-1H-indole, a key intermediate.

The resulting amino group serves as a versatile synthetic handle for a wide range of subsequent reactions, enabling the creation of diverse indole architectures. These include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups onto the amino nitrogen.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce halides, cyano, or hydroxyl groups.

C-C Bond Formation: The parent nitro-indole can participate in reactions such as the synthesis of bis(indolyl)methanes by reacting with aldehydes. rsc.org

This pathway from the nitro-compound to the amino-intermediate, followed by further functionalization, provides a reliable route to a multitude of 4-substituted-2-(trifluoromethyl)indole derivatives.

The 2-(trifluoromethyl)indole core is a significant motif in medicinal chemistry and drug design. organic-chemistry.org The trifluoromethyl group is known for its high stability and its ability to modulate properties such as metabolic stability and binding affinity. nih.gov In synthesis, this compound acts as a carrier of this important fluorinated scaffold.

The CF3 group is generally inert to many common reaction conditions used to modify other parts of the molecule, ensuring its incorporation into the final product. nih.gov Therefore, the compound's primary role is to serve as a foundational fluorinated heterocycle upon which further complexity is built. Synthetic strategies often focus on transformations of the nitro group or substitutions at other positions of the indole ring, preserving the 2-(trifluoromethyl)indole structure as the central pharmacophore. This approach is instrumental in creating libraries of novel fluorinated heterocyclic compounds for biological screening. organic-chemistry.org

Integration into Complex Molecular Frameworks

The unique substitution pattern of this compound makes it an ideal starting material for the synthesis of larger, multi-ring systems, including those with tailored electronic characteristics.

The indole nucleus, particularly when activated by substituents, is a superb platform for annulation reactions to build fused heterocyclic systems. For instance, 4-substituted indoles can undergo domino reactions, such as a Friedel–Crafts/nitro-Michael sequence, to construct tricyclic benzo[cd]indole frameworks. unibo.it

Following the reduction of the nitro group to 4-Amino-2-(trifluoromethyl)-1H-indole, the resulting ortho-diamino functionality (with the indole N-H at position 1 and the amino group at position 4) can be exploited to build fused rings. Condensation reactions with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazine, diazepine, or other nitrogen-containing heterocyclic rings, generating complex polycyclic structures.

Table 1: Potential Reactions for Fused Heterocycle Synthesis Interactive Data Table

| Precursor | Reagent Class | Fused Ring System |

|---|---|---|

| 4-Amino-2-(trifluoromethyl)-1H-indole | α-Diketones | Pyrazino[1,2-a]indoles |

| 4-Amino-2-(trifluoromethyl)-1H-indole | Phosgene Equivalents | Imidazo[4,5-e]indol-2-ones |

The electronic nature of the indole scaffold is significantly altered by the presence of the two powerful electron-withdrawing groups. Both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups strongly decrease the electron density of the aromatic system. This effect is particularly pronounced on the benzene (B151609) portion of the indole core, rendering it highly electron-deficient.

This deliberate tuning of the molecule's electronic properties is crucial for applications in materials science, where electron-deficient aromatic systems are valuable as n-type organic semiconductors. By modifying the nitro group or adding other substituents, the electronic characteristics (such as the HOMO/LUMO energy levels) of the resulting molecular scaffolds can be systematically adjusted. This makes this compound a promising parent compound for developing novel materials with specific, predictable electronic behaviors.

Potential in Agrochemical and Advanced Material Research (Focus on Synthetic Utility)

The synthetic accessibility of diverse derivatives from this compound, combined with its inherent structural motifs, points to significant potential in applied research, particularly in the agrochemical sector.

The combination of a trifluoromethyl group on an aromatic ring is a well-established toxophore in the pesticide industry. researchgate.netresearchgate.net Numerous successful herbicides, fungicides, and insecticides contain this feature, which often enhances efficacy and metabolic stability. The value of the nitro-trifluoromethyl substitution pattern is powerfully illustrated by the structurally analogous compound, 4-Nitro-3-trifluoromethylphenol, which is the active ingredient in the commercial lampricide TFM, used to control parasitic sea lampreys. nih.gov

Table 2: Comparison of Structural Motifs in Agrochemicals Interactive Data Table

| Compound | Core Structure | Functional Groups | Application |

|---|---|---|---|

| This compound | Indole | -NO₂, -CF₃ | Research Intermediate |

| 4-Nitro-3-trifluoromethylphenol | Phenol | -NO₂, -CF₃, -OH | Lampricide (Pesticide) nih.gov |

The clear success of this substitution pattern in related molecules strongly suggests that this compound is an excellent platform for the synthesis of new agrochemical candidates. Its utility lies in its capacity to serve as a starting point for creating libraries of novel compounds where the core toxicophore is functionalized to optimize activity, selectivity, and environmental properties. Similarly, the 2-nitro-4-trifluoromethylaniline scaffold is a key component in certain pharmaceuticals, indicating the broad applicability of this substitution pattern in creating bioactive molecules. google.com

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of highly functionalized indoles, particularly those with strong electron-withdrawing groups, often requires harsh conditions and expensive reagents. A primary challenge is to develop more efficient, economical, and environmentally benign methods for preparing 4-Nitro-2-(trifluoromethyl)-1H-indole.

The principles of green chemistry are increasingly being applied to the synthesis of complex heterocyclic compounds. researchgate.net Future efforts for synthesizing this compound will likely focus on minimizing waste, avoiding hazardous solvents, and reducing energy consumption. One promising avenue is the adoption of mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions. unica.it For instance, a mechanochemical Fischer indole (B1671886) synthesis has been successfully developed using auxiliaries like dimethylurea and oxalic acid, avoiding the need for high-boiling point organic solvents and strong mineral acids traditionally used. unica.it

Another green approach involves the use of alternative reaction media, such as water or ionic liquids, or developing catalyst-free methods. researchgate.netrsc.org For example, a method for producing 2-(trifluoromethyl)indoles involves the cyclization of intermediate 2-nitrobenzyl trifluoromethyl ketones using Zn/AcOH, a process that avoids expensive and harsh catalysts. researchgate.net Adapting such methods to be compatible with the 4-nitro substituent and scaling them for practical application are key future goals. The reduction of the nitro group, a common transformation for such intermediates, could also be achieved using greener, metal-free methods like trichlorosilane (B8805176) under continuous-flow conditions, which offers high yields and purity without extensive purification. beilstein-journals.org

Catalysis remains at the forefront of synthetic innovation. For this compound, future research will likely target the development of novel catalytic systems that offer high selectivity and efficiency. bohrium.com This includes creating catalysts that are reusable, operate under mild, ambient conditions, and are applicable to a wide array of substrates. bohrium.com

Palladium-catalyzed reactions, for example, have been used for tandem cyclization and cross-coupling to produce complex trifluoromethyl-containing indenylmethyleneindoles. researchgate.net Exploring similar catalytic cycles for the direct synthesis of the this compound core from simpler precursors is a logical next step. Furthermore, innovations in trifluoromethylation itself are critical. While reagents like Langlois' reagent (CF₃SO₂Na) have been used for metal-free C2-trifluoromethylation of indoles, adapting these radical-based methods to be regioselective in the presence of a 4-nitro group presents a significant challenge that new catalytic systems could overcome. researchgate.net

Exploration of New Reactivity Modes

The unique electronic nature of this compound, conferred by its two powerful electron-withdrawing groups, suggests a reactivity profile that is ripe for exploration. The indole ring is electron-deficient, which alters its susceptibility to electrophilic and nucleophilic attack compared to standard indoles.

Future studies should investigate the derivatization of the indole core. For instance, the N-H bond remains a key site for functionalization. Additionally, the nitro group can be reduced to an amine, providing a synthetic handle for a vast array of subsequent transformations, thereby creating a library of novel compounds. The influence of the CF₃ group on the regioselectivity of these reactions is a key area for investigation. Studies on related trifluoromethyl-phenyl compounds in cycloaddition reactions have shown that the CF₃ group can significantly lower activation energies and influence reaction pathways, a phenomenon that likely extends to this indole system. nih.gov

Advanced Computational Modeling for Predictive Synthesis and Property Design

Computational chemistry offers powerful tools for understanding and predicting chemical behavior. The application of methods like Density Functional Theory (DFT) can provide deep mechanistic insights into the synthesis of this compound. nih.gov Quantum mechanics (QM) calculations can be used to model entire reaction pathways, such as intramolecular photocyclization for indole synthesis, revealing state-selective reactivity that can be exploited to optimize yields. rsc.org

For this compound, computational modeling can be used to:

Predict Reaction Outcomes: Simulate potential synthetic routes to identify the most energetically favorable pathways and predict potential side products.

Optimize Reaction Conditions: Model the effect of different catalysts, solvents, and temperatures on reaction efficiency and selectivity.

Design Novel Derivatives: Predict the electronic and steric properties of new analogues derived from the parent compound, guiding synthetic efforts toward molecules with desired characteristics.

Elucidate Binding Modes: Use molecular docking and dynamics simulations to understand how the molecule might interact with biological targets, such as proteins, which is crucial for drug discovery efforts. nih.gov

Table 1: Summary of Future Research Directions

| Research Area | Key Objectives & Challenges | Potential Approaches |

|---|---|---|

| Greener Synthesis | Reduce use of hazardous solvents and reagents; improve energy efficiency; increase atom economy. | Mechanochemistry, water-based synthesis, catalyst-free reactions, continuous-flow processes. researchgate.netunica.itbeilstein-journals.org |

| Catalytic Innovation | Develop highly selective and reusable catalysts for synthesis and functionalization; achieve transformations under milder conditions. | Novel palladium-based systems, metal-free catalytic trifluoromethylation, organocatalysis. researchgate.netbohrium.com |

| Reactivity Exploration | Understand the influence of NO₂ and CF₃ groups on the indole core; develop new derivatization strategies. | Reduction of the nitro group, N-H functionalization, studying regioselectivity in electrophilic/nucleophilic substitutions. |

| Computational Modeling | Predict reaction mechanisms and properties; design novel syntheses and derivatives with targeted functions. | Density Functional Theory (DFT), Quantum Mechanics (QM) calculations, molecular docking simulations. rsc.orgnih.gov |

Strategic Integration of this compound in Retrosynthetic Analysis

Retrosynthetic analysis provides a logical framework for planning the synthesis of complex molecules. For this compound, two primary strategies can be envisioned based on established indole syntheses. bohrium.com

One major approach involves forming the indole ring from a pre-functionalized benzene (B151609) precursor. A key disconnection would be the C2-C3 bond, pointing to a Fischer indole synthesis. unica.it This would require a (4-nitrophenyl)hydrazine and a trifluoromethyl-containing carbonyl compound. However, the presence of a strong electron-withdrawing nitro group on the hydrazine (B178648) can be detrimental to the reaction outcome, posing a significant challenge. unica.it

An alternative and perhaps more viable retrosynthetic strategy involves building the indole from an ortho-substituted nitrobenzene. For example, the acylation of a 2-nitro-5-nitrotoluene derivative with a trifluoroacetate (B77799) source could generate a key ketone intermediate. Subsequent reductive cyclization would then form the desired indole ring. researchgate.net This approach has the advantage of installing the C2-trifluoromethyl group and forming the pyrrole (B145914) ring in a single conceptual sequence.

Future research will need to experimentally validate these proposed retrosynthetic pathways and optimize conditions to overcome the challenges posed by the electronic properties of the intermediates.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of 4-nitro-2-(trifluoromethyl)-1H-indole?

- Methodological Answer : The synthesis typically involves a multi-step approach:

Electrophilic nitration : Introduce the nitro group at the 4-position of a 2-(trifluoromethyl)-1H-indole precursor under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) .

Regioselective control : Use directing groups or steric hindrance to ensure proper positioning of substituents. For example, trifluoromethyl groups act as meta-directors in nitration reactions .

Purification : Recrystallization in polar aprotic solvents (e.g., methanol/dichloromethane) yields high-purity products. Confirm purity via HPLC or TLC .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for nitro-substituted indoles) and trifluoromethyl signals (¹³C δ ~120 ppm, quartets due to coupling with fluorine) .

- IR spectroscopy : Confirm nitro group presence via asymmetric/symmetric stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) .

- Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for nitro- and trifluoromethyl-substituted indoles?

- Methodological Answer : Discrepancies in bond angles or packing motifs (e.g., hydrogen-bonding interactions) may arise due to:

- Polymorphism : Use differential scanning calorimetry (DSC) to detect multiple crystalline forms .

- Computational modeling : Compare experimental X-ray data (e.g., C–C bond lengths) with density functional theory (DFT) calculations to validate structural assignments .

- Revisiting synthesis conditions : Trace impurities (e.g., regioisomers) may alter crystallization; optimize reaction conditions to minimize byproducts .

Q. What strategies improve regioselectivity in electrophilic substitutions on the indole core?

- Methodological Answer :

- Directed metalation : Use lithiation (e.g., LDA) at specific positions to direct electrophiles. For example, protect the indole nitrogen with a removable group (e.g., SEM) to control reactivity .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance nitration regioselectivity by stabilizing transition states .

- Catalytic systems : Employ Lewis acids (e.g., ZnCl₂) to activate electrophiles and guide substitution patterns .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.